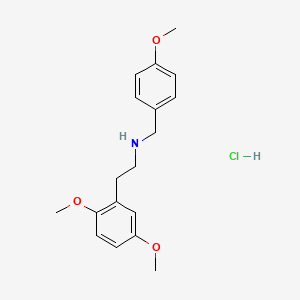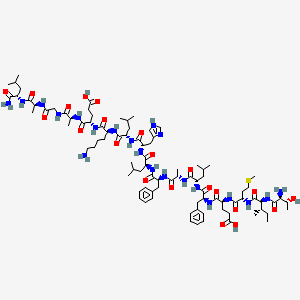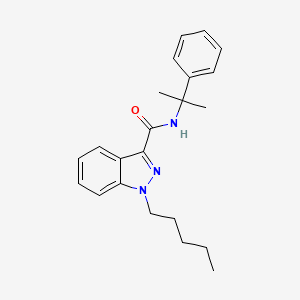
Cumyl-PINACA
Übersicht
Beschreibung
Cumyl-PINACA, also known as SGT-24, is an indazole-3-carboxamide based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors, with approximately 3x selectivity for CB1, having an EC50 of 0.15nM for human CB1 receptors and 0.41nM for human CB2 receptors . The IUPAC name for Cumyl-PINACA is 1- (5-fluoropentyl)-N- (2-phenylpropan-2-yl)-1H-indazole-3-carboxamide .
Synthesis Analysis
The synthesis of Cumyl-PINACA was patented in 2013 by researchers in New Zealand . It was first reported in seized drug casework by Sweden in 2014 . Subsequently, this emerging synthetic cannabinoid was identified in e-cigarette liquid . The synthesis of Cumyl-PINACA showed similarities with AM-2201 and JWH-018 . The main metabolites were formed by hydroxylation at the N-pentyl side chain .
Molecular Structure Analysis
The molecular formula of Cumyl-PINACA is C22H26FN3O . The structure of Cumyl-PINACA includes an indazole ring system, which is a bicyclic compound consisting of two fused benzene rings . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2) .
Chemical Reactions Analysis
Cumyl-PINACA is a synthetic cannabinoid receptor agonist . It has been found to have potent agonistic activity at the CB1 receptor, with an EC50 of 0.15nM for human CB1 receptors . The chemical reactions of Cumyl-PINACA involve interactions with the cannabinoid receptors, leading to its psychoactive effects .
Physical And Chemical Properties Analysis
Cumyl-PINACA has a molecular formula of C22H27N3O and an average mass of 349.469 Da . In its pure form, it is described as a sticky oil . The compound is highly flammable and vaporizes easily .
Wissenschaftliche Forschungsanwendungen
E-Liquids and Public Health Threat : Angerer et al. (2018) identified 5F-Cumyl-PINACA in e-liquids for electronic cigarettes, highlighting the trend of using e-liquids containing synthetic cannabinoids (SCs) as an alternative to smoking cannabis. They reported that Cumyl-PINACA was the most potent SC among those tested and posed a serious threat to public health, especially among young people due to its extreme potency (Angerer et al., 2018).
Metabolic Pathways : Staeheli et al. (2018) studied the in vitro metabolism of Cumyl-PINACA and other synthetic cannabinoids. They found that hydroxylation was a major biotransformation step, with hydroxylation at the pentyl moiety being a key pathway for Cumyl-PINACA. This research aids in understanding the metabolic processes and potential toxicological profiles of these compounds (Staeheli et al., 2018).
Cannabimimetic Activities : Asada et al. (2017) evaluated the activities of Cumyl-PINACA and its analogs as CB1 and CB2 receptor agonists. Their findings demonstrated that these compounds exhibited moderate to strong activities as agonists, with potential implications for their effects in forensic cases (Asada et al., 2017).
Structural Characterization : Bovens et al. (2017) performed structural characterization of new synthetic cannabinoids, including Cumyl-PINACA. This research contributes to the identification and differentiation of such compounds, which is crucial for legal and forensic investigations (Bovens et al., 2017).
Occupational Transdermal Poisoning : Dobaja et al. (2017) reported a case series of occupational transdermal poisoning with Cumyl-PINACA. This highlights the potential for synthetic cannabinoids to cause adverse health effects even through skin contact, emphasizing the need for caution and protective measures (Dobaja et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The increasing popularity of synthetic cannabinoids, particularly among young people, and the extreme potency of these substances, pose a serious threat to public health . Future research should focus on understanding the pharmacology and toxicology of these substances, as well as developing effective strategies for their detection and regulation .
Eigenschaften
IUPAC Name |
1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBASRYREGWIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019036 | |
| Record name | Cumyl-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cumyl-PINACA | |
CAS RN |
1400742-15-5 | |
| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumyl-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyl-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUMYL-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)
![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)
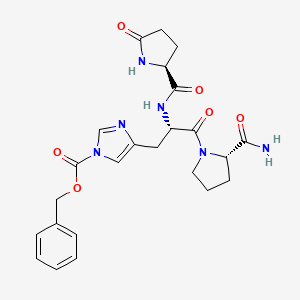

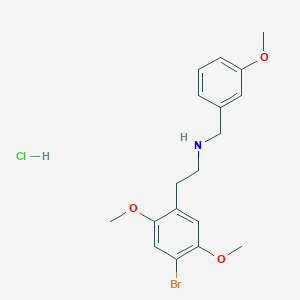
![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)
